O-(7-chloro-4-quinolyl)ethylene glycol

Description

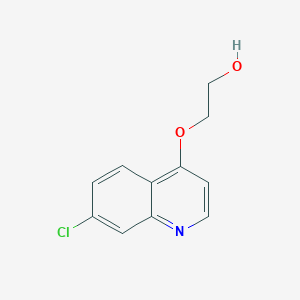

O-(7-Chloro-4-quinolyl)ethylene glycol (CAS: 1033132-51-2) is a quinoline derivative with the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.65 g/mol . Its structure consists of a 7-chloroquinoline moiety linked to an ethylene glycol (-O-CH₂-CH₂-OH) side chain, as depicted in its SMILES string: OCCOc1ccnc2cc(Cl)ccc12 . The compound is synthesized via nucleophilic substitution of 4,7-dichloroquinoline with ethylene glycol under basic conditions (e.g., potassium tert-butoxide), achieving a high yield of 94% . This efficiency contrasts with other chloroquine analogues, making it a key intermediate for further derivatization.

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

2-(7-chloroquinolin-4-yl)oxyethanol |

InChI |

InChI=1S/C11H10ClNO2/c12-8-1-2-9-10(7-8)13-4-3-11(9)15-6-5-14/h1-4,7,14H,5-6H2 |

InChI Key |

PWWZYMANOISBAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-quinolin-4-yloxy)-ethanol typically involves the reaction of 7-chloroquinoline with ethylene glycol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-quinolin-4-yloxy)-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-(7-chloroquinolin-4-yloxy)acetaldehyde.

Reduction: Formation of 2-(7-chloro-1,2,3,4-tetrahydroquinolin-4-yloxy)ethanol.

Substitution: Formation of 2-(7-substituted-quinolin-4-yloxy)ethanol derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimalarial and anticancer agent.

Medicine: Explored for its pharmacological properties, including its ability to inhibit specific enzymes and pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-quinolin-4-yloxy)-ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the crystallization of heme, a crucial process in the life cycle of the malaria parasite . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Chloroquine Analogues

Key Observations :

- Side Chain Chemistry: The ethylene glycol derivative’s hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents , whereas diaminoalkane derivatives (e.g., 1,4-diaminobutane) exhibit basicity and nucleophilicity due to amine groups .

- Synthetic Efficiency : The ethylene glycol compound’s 94% yield surpasses yields of N-substituted analogues (20–33% ), likely due to the ethylene glycol’s superior nucleophilicity under alkaline conditions.

Electronic and Reactivity Profiles

- Ethylene Glycol Derivative : The hydroxyl-rich side chain may reduce membrane permeability but improve water solubility, critical for drug formulation .

- Diethylaminoethanol Derivative: Introduction of a tertiary amine (N,N-diethyl) in O-(7-chloro-4-quinolyl)-2-(N,N-diethylamino)ethanol modifies electronic properties, as evidenced by NMR shifts (e.g., δ = 1.10 ppm for CH₃ groups) . This alteration could enhance interactions with hydrophobic biological targets.

Thermodynamic and Physical Properties

- Ethylene Glycol vs. Triethylene Glycol: Binary mixtures of ethylene glycol and triethylene glycol exhibit non-ideal vapor-liquid equilibria, with activity coefficients modeled via Wilson and NRTL equations . Such data inform purification strategies for glycol-containing compounds.

- Solubility in Mixed Solvents: Ethylene glycol reduces the solubility of nitrates (e.g., NaNO₃, KNO₃) in aqueous systems, likely due to competitive hydrogen bonding . This behavior may influence formulation strategies for chloroquine analogues.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing O-(7-chloro-4-quinolyl)ethylene glycol, and how is purity ensured?

Methodological Answer: The synthesis involves reacting 4,7-dichloroquinoline with ethylene glycol in a 1:35.5 molar ratio under an inert atmosphere (N₂/Ar) using potassium t-butoxide (1.5 equiv) as a base. The reaction proceeds at 80°C for 18 hours, followed by quenching with saturated NaHCO₃, extraction with CH₂Cl₂, and purification via recrystallization from CHCl₃ (94% yield) . For purity validation, ¹H-NMR (300 MHz, CDCl₃) confirms structural integrity:

- Key peaks: δ 4.16 (bt, 2H, ethylene glycol -CH₂O-), 8.74 (d, J = 5.1 Hz, quinoline H) .

Data Table 1:

| NMR Signal (δ) | Assignment |

|---|---|

| 4.16 (bt) | Ethylene glycol -CH₂O- |

| 8.74 (d) | Quinoline H-4 |

| 7.45 (dd) | Quinoline H-6/7 |

Advanced Purification and Yield Optimization

Q. Q2. How do purification methods (recrystallization vs. flash chromatography) affect yield and purity in derivative synthesis?

Methodological Answer: Recrystallization (e.g., from CHCl₃) achieves higher yields (94%) but may retain trace solvents, while flash chromatography (CH₂Cl₂:EtOH + 0.5% Et₃N) reduces impurities but lowers yields (61%) due to compound loss during elution . Contradiction Analysis:

- Recrystallization favors thermodynamic control, ideal for high-melting-point products.

- Flash chromatography is better for thermally labile intermediates but requires optimization of solvent polarity and additive (e.g., Et₃N) to prevent tailing .

Mechanistic Insights into Reactivity

Q. Q3. What is the role of the ethylene glycol moiety in modifying the quinoline core’s electronic properties?

Methodological Answer: The ethylene glycol side chain increases hydrophilicity and alters electron density on the quinoline ring. ¹³C-NMR data (CDCl₃) shows downfield shifts for quinoline carbons (e.g., C-2 at δ 162.1), indicating electron withdrawal via hydrogen bonding with the glycol -OH group . Comparative studies with non-glycolated analogues (e.g., 4-N-chloroquine) reveal reduced logP values, supporting enhanced aqueous solubility .

Analytical Challenges in Structural Confirmation

Q. Q4. How can conflicting NMR signals (e.g., broad vs. sharp peaks) be resolved during characterization?

Methodological Answer: Broad signals (e.g., δ 2.17, -OH in ) arise from proton exchange in CDCl₃. To resolve this:

- Use deuterated DMSO-d₆ to slow exchange rates.

- Apply DEPT-135 NMR to distinguish CH₂ groups (e.g., ethylene glycol -OCH₂CH₂O-) from quinoline CH signals .

Data Table 2:

| Technique | Application |

|---|---|

| DEPT-135 | Identify CH₂ groups in glycol chain |

| COSY | Assign coupling between quinoline protons |

Advanced Applications in Medicinal Chemistry

Q. Q5. How does this compound compare to other chloroquine analogues in antimalarial activity?

Methodological Answer: The ethylene glycol side chain reduces basicity (pKa ~11.57 vs. 10.2 for 4-N-chloroquine), impacting lysosomal accumulation. Structure-Activity Relationship (SAR):

- Longer side chains (e.g., diethylaminoethanol derivatives) improve membrane permeability but increase cytotoxicity .

- In vitro testing: EC₅₀ values for Plasmodium falciparum show 2-fold lower activity compared to 4-S-chloroquine, likely due to reduced heme binding affinity .

Contradictions in Synthetic Pathways

Q. Q6. Why do yields vary significantly when using different bases (e.g., KOtBu vs. NaOH) in nucleophilic substitution reactions?

Methodological Answer: KOtBu (strong, non-nucleophilic base) minimizes side reactions (e.g., hydrolysis of ethylene glycol) compared to NaOH, which promotes competing elimination pathways. Kinetic Control:

- At 80°C, KOtBu facilitates SNAr (nucleophilic aromatic substitution) on the quinoline ring, while NaOH may degrade the glycol solvent at high temperatures .

Computational Modeling for Reactivity Prediction

Q. Q7. What computational methods predict the regioselectivity of nucleophilic attacks on 4,7-dichloroquinoline?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) show higher electrophilicity at C-4 due to resonance stabilization from the chloro substituent at C-7. Fukui indices (ƒ⁻) confirm C-4 as the preferred site for nucleophilic substitution, aligning with experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.